N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
Description
N-(4-Phenoxyphenyl)-3-[4-(Trifluoromethoxy)phenyl]acrylamide is a synthetic acrylamide derivative characterized by two aromatic substituents: a phenoxyphenyl group at the amide nitrogen and a 4-(trifluoromethoxy)phenyl group at the α-position of the acrylamide backbone. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenoxyphenyl moiety may influence receptor binding affinity .
Properties
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO3/c23-22(24,25)29-20-11-6-16(7-12-20)8-15-21(27)26-17-9-13-19(14-10-17)28-18-4-2-1-3-5-18/h1-15H,(H,26,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUJPRNFHDFOOC-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide typically involves the reaction of 4-phenoxyaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and trifluoromethoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of coatings, adhesives, and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide involves its interaction with specific molecular targets. The phenoxy and trifluoromethoxy groups can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethoxy or Phenoxyphenyl Substituents
The following table compares key structural features and physical properties of N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide with related compounds:
Key Observations :
- Trifluoromethoxy Group : Compounds with this group (e.g., CAS 51582-47-9 and compound 2w ) exhibit enhanced metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs.
- Phenoxyphenyl Group: The phenoxyphenyl moiety in the target compound and (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)acrylamide may enhance π-π stacking interactions in biological targets.
- Hybrid Structures : Compounds like the tetrahydroacridine hybrid demonstrate how acrylamide derivatives can be modified for multi-target activity, though their melting points vary widely (e.g., 188–189°C vs. 153–220°C in compound 2w).
Anti-Inflammatory Activity
Plant-derived acrylamides with structural similarities (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide from Lycium barbarum) show potent anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM in NO inhibition assays) . While synthetic acrylamides like the target compound lack direct activity data, the presence of electron-withdrawing groups (e.g., trifluoromethoxy) may modulate NF-κB or COX-2 pathways similarly .
Antimicrobial and Anticancer Activity
Compound 2w , featuring a trifluoromethylthio group, exhibits broad-spectrum antimicrobial activity. The trifluoromethoxy group in the target compound may confer similar properties, though substituent positioning (para vs. meta) significantly affects potency.
Biological Activity
N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is a synthetic organic compound notable for its unique structural properties, including both phenoxy and trifluoromethoxy functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- IUPAC Name : (E)-N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
- CAS Number : 882082-52-2
- Molecular Formula : C22H16F3NO3
- Molecular Weight : 399.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenoxyaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions. This process forms a Schiff base intermediate, which is then condensed with acrylamide to yield the final product. Common solvents include ethanol or methanol, with catalysts such as sodium hydroxide or potassium carbonate being utilized to optimize the reaction conditions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethoxy group enhances the compound's stability and reactivity, allowing it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and enzymes. These interactions can modulate enzyme activities and influence cellular processes, leading to various biological effects.
Research Findings
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including TK-10 and HT-29, indicating potential applications in cancer therapeutics .
- Antimicrobial Properties : Research has indicated that phenoxy and trifluoromethoxy derivatives can possess antimicrobial activity. Compounds with these functional groups have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness .
- Anti-inflammatory Effects : Some studies have reported that related compounds exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, suggesting that this compound may also exert similar effects .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on cancer cell lines; found significant inhibition at low micromolar concentrations. |
| Study 2 | Examined antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at varying concentrations. |
| Study 3 | Assessed anti-inflammatory properties through in vitro assays; reported reduced cytokine production in treated cells. |
Q & A
Basic Research Questions
What are the key synthetic routes for N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide?
The compound is synthesized via a two-step process:
Schiff base formation : React 4-phenoxyaniline with 4-(trifluoromethoxy)benzaldehyde under basic conditions (e.g., NaOH or KOH) to form an intermediate imine.
Acrylamide formation : Treat the intermediate with an acyl chloride (e.g., acryloyl chloride) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Which spectroscopic and analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and functional groups (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 422.12) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1660 cm) and C-F vibrations (~1200 cm) .
How does the trifluoromethoxy group influence the compound’s physicochemical properties?
The trifluoromethoxy (-OCF) group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to methoxy analogs, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds .
- Electron-withdrawing effects : Modulates reactivity in electrophilic substitution reactions .
What solvent systems are optimal for solubility and stability studies?
- Polar aprotic solvents : DMSO or DMF for stock solutions (solubility >10 mM).
- Aqueous buffers : Use <1% DMSO for biological assays. Stability in PBS (pH 7.4) should be monitored via HPLC over 24–48 hours .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Maintain 0–5°C during acryloyl chloride addition to minimize side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield improvement from 60% to 85%) .
- Solvent selection : Anhydrous DCM reduces hydrolysis of reactive intermediates .
What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine cell viability (MTT) with apoptosis markers (caspase-3/7) to confirm cytotoxicity mechanisms .
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify off-target effects at higher doses .
- Batch variability analysis : Characterize impurities via LC-MS to rule out synthetic byproducts (e.g., unreacted aniline) .
How can computational modeling predict biological targets?
- Molecular docking : Screen against kinases (e.g., TrxR1, mTOR) using AutoDock Vina. The trifluoromethoxy group shows high affinity for hydrophobic pockets (ΔG < -8 kcal/mol) .
- QSAR studies : Correlate substituent effects (e.g., -OCF vs. -OCH) with IC values in cancer cell lines .
What experimental designs validate proposed biochemical pathways?
- Pathway inhibition : Use siRNA knockdown of suspected targets (e.g., NF-κB) to assess changes in compound efficacy .
- Metabolite profiling : LC-MS/MS to track downstream products (e.g., glutathione adducts) in hepatic microsomes .
How do structural analogs compare in activity?
| Analog | Modification | Biological Activity |
|---|---|---|
| N-(4-phenoxyphenyl)-3-[4-chlorophenyl]acrylamide | -OCF → -Cl | Reduced cytotoxicity (IC > 50 µM) |
| N-(4-phenoxyphenyl)-3-[4-methoxyphenyl]acrylamide | -OCF → -OCH | Lower metabolic stability (t < 2h) |
What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water).
- Toxic intermediates : Monitor residual acryloyl chloride via GC-MS (<0.1% threshold) .
- Stability in formulation : Use lyophilization for long-term storage (-20°C, argon atmosphere) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
